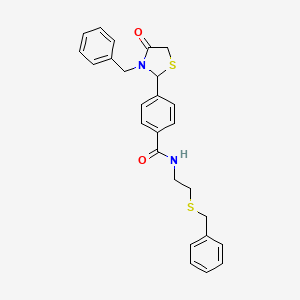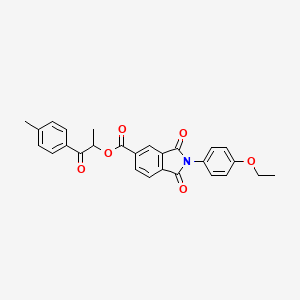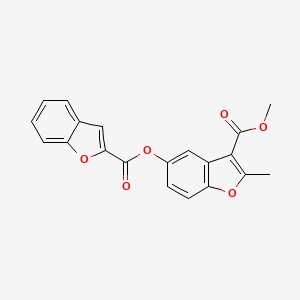![molecular formula C17H16ClN5O3 B11647461 2-(1H-benzotriazol-1-yl)-N'-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B11647461.png)
2-(1H-benzotriazol-1-yl)-N'-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]propanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-benzotriazol-1-yl)-N’-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]propanehydrazide is a complex organic compound known for its diverse applications in scientific research. This compound features a benzotriazole moiety, a hydrazide linkage, and a substituted phenyl group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzotriazol-1-yl)-N’-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]propanehydrazide typically involves the condensation of 2-(1H-benzotriazol-1-yl)propanehydrazide with 3-chloro-4-hydroxy-5-methoxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-benzotriazol-1-yl)-N’-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]propanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The benzotriazole and phenyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to optimize the yield and selectivity of the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives, enhancing the compound’s versatility in different applications.
Aplicaciones Científicas De Investigación
2-(1H-benzotriazol-1-yl)-N’-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]propanehydrazide has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 2-(1H-benzotriazol-1-yl)-N’-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can bind to metal ions, influencing enzymatic activity and other biochemical processes. The hydrazide linkage and substituted phenyl group contribute to the compound’s ability to modulate various biological pathways, making it a valuable tool in research and potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1H-1,2,3-benzotriazol-1-yl)acetate
- 2-benzotriazol-1-yl-acetic acid (2-chloro-benzylidene)-hydrazide
- 2-benzotriazol-1-yl-acetic acid (2,4-dichloro-benzylidene)-hydrazide
Uniqueness
Compared to similar compounds, 2-(1H-benzotriazol-1-yl)-N’-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]propanehydrazide stands out due to its unique combination of functional groups. The presence of the benzotriazole moiety, hydrazide linkage, and substituted phenyl group provides a distinct set of chemical properties and reactivity, making it a versatile and valuable compound in various scientific research applications.
Propiedades
Fórmula molecular |
C17H16ClN5O3 |
|---|---|
Peso molecular |
373.8 g/mol |
Nombre IUPAC |
2-(benzotriazol-1-yl)-N-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C17H16ClN5O3/c1-10(23-14-6-4-3-5-13(14)20-22-23)17(25)21-19-9-11-7-12(18)16(24)15(8-11)26-2/h3-10,24H,1-2H3,(H,21,25)/b19-9+ |
Clave InChI |
FYNUOOJGCCFBDP-DJKKODMXSA-N |
SMILES isomérico |
CC(C(=O)N/N=C/C1=CC(=C(C(=C1)Cl)O)OC)N2C3=CC=CC=C3N=N2 |
SMILES canónico |
CC(C(=O)NN=CC1=CC(=C(C(=C1)Cl)O)OC)N2C3=CC=CC=C3N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-methyl-N-phenyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B11647387.png)
![methyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-methyl-5-oxo-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11647392.png)


![(6Z)-6-(3-ethoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11647409.png)
![2-(3-methylphenyl)-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine](/img/structure/B11647410.png)

![Methyl 4-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}benzoate](/img/structure/B11647414.png)
![8-bromo-2-(4-methylphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B11647418.png)
![(6Z)-5-imino-6-({1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11647428.png)
![Propan-2-yl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11647431.png)
![3-[5-(2-Carboxyphenyl)furan-2-yl]benzo[f]quinoline-1-carboxylic acid](/img/structure/B11647451.png)
![(2E)-2-{[(2-bromophenyl)carbonyl]amino}-3-(furan-2-yl)prop-2-enoic acid](/img/structure/B11647467.png)

